Firocoxib-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H20O5S |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

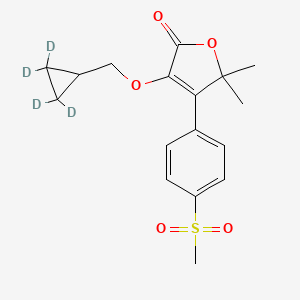

5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one |

InChI |

InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2 |

InChI Key |

FULAPETWGIGNMT-CQOLUAMGSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COC2=C(C(OC2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C)[2H] |

Canonical SMILES |

CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Firocoxib-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Firocoxib-d4, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Firocoxib. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in bioanalytical studies. Furthermore, it outlines the relevant biological pathways and provides detailed experimental protocols for its use.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Firocoxib, where four hydrogen atoms on the cyclopropylmethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Firocoxib in biological matrices.

Chemical Structure:

Synonyms: 3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone, Equioxx-d4, Previcox-d4, ML 1785713-d4.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆D₄O₅S | [1][2] |

| Molecular Weight | 340.43 g/mol | [1][2] |

| Exact Mass | 340.128 g/mol | [2] |

| CAS Number | 1325700-11-5 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 85-86 °C | [1] |

| LogP | 2.2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Purity (HPLC) | >95% | [1] |

| Storage Temperature | -20°C (long-term) |

Solubility

| Solvent | Solubility | Reference |

| Chloroform | Slightly soluble | [1] |

| Dichloromethane | Slightly soluble | [1] |

| DMSO | Soluble | [2] |

| Dimethylformamide | Soluble | |

| Aqueous Buffers | Sparingly soluble |

For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer.

Synthesis

For the synthesis of this compound, a deuterated cyclopropylmethyl bromide would be introduced in the final etherification step. The synthesis of stable isotope-labeled Firocoxib is intended to produce a compound for use as an internal standard in bioanalytical methods.

Mechanism of Action and Signaling Pathway

Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This compound is expected to have the same mechanism of action. The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively inhibiting COX-2, Firocoxib reduces the production of pro-inflammatory prostaglandins while having a lesser effect on the protective prostaglandins produced by COX-1.

The following diagram illustrates the Cyclooxygenase (COX) signaling pathway and the point of inhibition by Firocoxib.

Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition by Firocoxib.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Firocoxib in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of Firocoxib in plasma.

Preparation of Stock Solutions and Standards

-

This compound Stock Solution (Internal Standard): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Firocoxib Stock Solution (Analyte): Prepare a 1 mg/mL stock solution of Firocoxib in methanol.

-

Working Solutions: Prepare serial dilutions of the Firocoxib stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

Sample Spiking: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound). For calibration standards and QCs, add the appropriate concentration of Firocoxib working solution.

-

Protein Precipitation: Add 600 µL of acetonitrile to each sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Firocoxib from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Firocoxib: Monitor a specific precursor ion to product ion transition (e.g., m/z 337.1 -> 251.1).

-

This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 341.1 -> 255.1).

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

The following diagram illustrates a typical experimental workflow for the quantification of Firocoxib using this compound as an internal standard.

Caption: Experimental Workflow for Firocoxib Quantification.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Firocoxib. Its use as an internal standard in LC-MS/MS assays allows for accurate and precise quantification of the parent drug in various biological matrices. This technical guide provides a foundational understanding of its properties and applications, enabling its effective implementation in a laboratory setting.

References

Firocoxib-d4: A Technical Guide to its Mechanism of Action as a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, renowned for its high selectivity as a cyclooxygenase-2 (COX-2) inhibitor.[1][2] It is primarily utilized in veterinary medicine to manage pain and inflammation associated with osteoarthritis.[3] Firocoxib-d4 is the deuterated analog of Firocoxib, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for accurate quantification of Firocoxib in biological matrices using mass spectrometry.[4][5] While the primary application of this compound is in bioanalysis, its fundamental mechanism of action as a COX-2 inhibitor is considered identical to that of its non-deuterated counterpart. This guide provides an in-depth technical overview of the core mechanism of action of Firocoxib as a selective COX-2 inhibitor, with the understanding that this action is mirrored by this compound.

Core Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of Firocoxib are attributed to its highly selective inhibition of the COX-2 isoenzyme.[6] The cyclooxygenase enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in physiological functions, including the protection of the gastrointestinal lining, regulation of renal blood flow, and platelet aggregation.[9]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by pro-inflammatory stimuli such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation and pain.[9]

Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to common side effects like gastrointestinal ulceration due to the inhibition of the protective functions of COX-1.[7] Firocoxib's therapeutic advantage lies in its high degree of selectivity for COX-2, thereby reducing the risk of these adverse effects while effectively managing inflammation.[10]

The selectivity of Firocoxib for COX-2 is attributed to structural differences in the active sites of the two isoenzymes. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a side pocket.[11] The molecular structure of Firocoxib, like other coxibs, is designed to bind within this larger active site and interact with the side pocket, a feature that sterically hinders its binding to the smaller COX-1 active site.[11][12]

Signaling Pathway of COX-2 Inhibition by Firocoxib

The following diagram illustrates the inflammatory pathway and the point of intervention for Firocoxib.

Quantitative Data: In Vitro Inhibition of COX-1 and COX-2

The selectivity of Firocoxib for COX-2 over COX-1 is quantified by the ratio of the 50% inhibitory concentrations (IC50). A higher IC50 ratio (COX-1/COX-2) indicates greater selectivity for COX-2. The following table summarizes the in vitro inhibitory activity of Firocoxib.

| Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Canine | Whole Blood Assay | 7.5 | 0.13 | 58 | [4][5] |

| Equine | Not Specified | - | - | ~200 | [10] |

Note: Data for this compound is not available as its primary use is as an analytical standard. The inhibitory activity is expected to be comparable to Firocoxib.[13]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This protocol is a generalized representation based on commercially available fluorometric COX inhibitor screening kits.[14][15][16]

1. Principle: The assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe is then used to detect the PGG2 produced, resulting in a fluorescent signal that is proportional to the COX activity.

2. Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

This compound (or Firocoxib) as the test inhibitor

-

96-well opaque microplate

-

Fluorescence microplate reader

3. Procedure:

-

Reagent Preparation: Prepare working solutions of the COX enzymes, probe, cofactor, and arachidonic acid according to the kit manufacturer's instructions. Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, COX cofactor, and COX probe to each well. Add the diluted this compound to the test wells and a vehicle control (e.g., DMSO) to the control wells.

-

Enzyme Addition: Add the recombinant COX-1 or COX-2 enzyme to the appropriate wells.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Measurement: Immediately measure the fluorescence kinetics in a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for a period of 5-10 minutes at 25°C.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a more physiologically relevant assessment of COX inhibition.[17][18]

1. Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in response to blood clotting.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS).

2. Materials:

-

Freshly drawn human venous blood

-

This compound (or Firocoxib)

-

Lipopolysaccharide (LPS)

-

Anticoagulant (for COX-2 assay, e.g., heparin)

-

ELISA kits for TXB2 and PGE2

3. Procedure for COX-1 Inhibition:

-

Aliquot whole blood into tubes containing various concentrations of this compound or a vehicle control.

-

Allow the blood to clot by incubating at 37°C for 1 hour.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 in the serum using an ELISA kit.

4. Procedure for COX-2 Inhibition:

-

Aliquot heparinized whole blood into tubes containing various concentrations of this compound or a vehicle control.

-

Add LPS to induce COX-2 expression and activity.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an ELISA kit.

5. Data Analysis: Calculate the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each this compound concentration and determine the respective IC50 values.

Conclusion

This compound, as the deuterated analog of Firocoxib, serves as a critical analytical tool for the precise quantification of its parent compound. The therapeutic efficacy of Firocoxib stems from its highly selective inhibition of the COX-2 enzyme, a mechanism that is fundamentally shared by this compound. This selectivity allows for potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs. The experimental protocols outlined provide a framework for the in vitro characterization of the inhibitory activity of Firocoxib and similar coxib compounds. Further research into the crystallographic structure of Firocoxib bound to COX-2 would provide even greater insight into its precise binding interactions and the basis for its high selectivity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Firocoxib - Wikipedia [en.wikipedia.org]

- 3. Firocoxib | C17H20O5S | CID 208910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (this compound) | COX | 1325700-11-5 | Invivochem [invivochem.com]

- 6. cdn.ymaws.com [cdn.ymaws.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of rofecoxib bound to human cyclooxygenase-2 (Journal Article) | OSTI.GOV [osti.gov]

- 13. Enhanced plasma concentration by selective deuteration of rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

- 17. researchgate.net [researchgate.net]

- 18. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium Labeling Effects on Firocoxib Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely utilized in veterinary medicine for its anti-inflammatory and analgesic properties. The strategic replacement of hydrogen with deuterium in drug molecules, known as deuterium labeling, has emerged as a promising approach to favorably alter pharmacokinetic profiles, primarily by reducing the rate of metabolic clearance. This technical guide provides an in-depth analysis of the potential effects of deuterium labeling on the pharmacokinetics of firocoxib. While direct comparative studies on deuterated firocoxib are not publicly available, this document synthesizes information on firocoxib's metabolism, the known effects of deuteration on other COX-2 inhibitors, and established principles of deuterium isotope effects in drug metabolism. This guide also presents detailed experimental protocols and visualizations to aid researchers in this field.

Introduction to Firocoxib and the Rationale for Deuterium Labeling

Firocoxib exerts its therapeutic effect by selectively inhibiting the COX-2 enzyme, a key mediator in the inflammatory cascade. The metabolism of firocoxib, primarily through dealkylation and glucuronidation, dictates its pharmacokinetic profile, including its bioavailability and half-life.[1][2][3] The principle behind deuterium labeling lies in the kinetic isotope effect, where the substitution of a carbon-hydrogen bond with a stronger carbon-deuterium bond can slow down metabolic reactions catalyzed by enzymes such as cytochrome P450.[4][5][6] This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

Firocoxib's Mechanism of Action: The COX-2 Signaling Pathway

Firocoxib's primary target is the cyclooxygenase-2 (COX-2) enzyme. Under normal physiological conditions, COX-2 is involved in various bodily functions. However, at sites of inflammation, its expression is significantly upregulated, leading to the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2, firocoxib reduces the synthesis of these pro-inflammatory prostaglandins while sparing the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection and platelet function.

Figure 1. Simplified diagram of the COX-2 signaling pathway and the inhibitory action of firocoxib.

Pharmacokinetics of Firocoxib (Non-Deuterated)

Understanding the baseline pharmacokinetics of firocoxib is essential to predict the potential impact of deuterium labeling. The following tables summarize key pharmacokinetic parameters of firocoxib in horses and dogs from published studies.

Table 1: Pharmacokinetic Parameters of Firocoxib in Horses

| Parameter | Oral Administration (0.1 mg/kg) | Intravenous Administration (0.1 mg/kg) | Reference |

| Cmax (ng/mL) | 75 | 210 | [1][2][3] |

| Tmax (h) | 3.9 | - | [1][2][3] |

| AUC (µg·h/mL) | 1.8 | 2.3 | [1][2][3] |

| Half-life (t½) (h) | 30 | 34 | [1][2][3] |

| Bioavailability (%) | 79 | - | [1][2][3] |

Table 2: Pharmacokinetic Parameters of Firocoxib in Dogs

| Parameter | Oral Administration (5 mg/kg) | Reference |

| Cmax (µg/mL) | 0.9 - 1.3 | [7] |

| Tmax (h) | 1 - 5 | [7] |

| Half-life (t½) (h) | 7.8 | [7] |

| Bioavailability (%) | ~38 | [7] |

Deuterium Labeling Strategy for Firocoxib

The primary metabolic pathways for firocoxib involve O-dealkylation of the cyclopropylmethyl group and subsequent glucuronidation.[1][2][3] Therefore, a logical deuteration strategy would involve replacing the hydrogen atoms on the methylene bridge of the cyclopropylmethyl moiety. This would be expected to slow down the rate of O-dealkylation, the initial and likely rate-limiting step in its clearance. Interestingly, one study noted that deuterium atoms on the methyl sulfone group of firocoxib are prone to exchange in aqueous media, suggesting this position may not be ideal for stable isotopic labeling.[8][9]

Predicted Effects of Deuterium Labeling on Firocoxib Pharmacokinetics

Based on studies of other deuterated COX-2 inhibitors, the following effects on firocoxib's pharmacokinetics can be anticipated:

-

Increased Half-Life (t½): By slowing the rate of metabolism, the elimination half-life of deuterated firocoxib is expected to be prolonged.

-

Increased Area Under the Curve (AUC): A longer half-life would lead to a greater overall drug exposure, reflected by a higher AUC.

-

Increased Maximum Concentration (Cmax): While primarily affecting the elimination phase, a reduction in first-pass metabolism could also lead to a higher peak plasma concentration.

-

Unaltered COX-2 Selectivity: Studies on deuterated rofecoxib and celecoxib have shown that deuteration does not impact the drug's selectivity for its target enzyme.[10][11][12]

A study on a deuterated analog of rofecoxib, another COX-2 inhibitor, demonstrated a 1.53-fold increase in AUC and a 1.60-fold increase in Cmax in rats compared to the non-deuterated compound, without altering its COX-2 selectivity.[10] Similarly, a deuterated derivative of celecoxib showed improved metabolic stability in vivo.[11][12] These findings strongly suggest that a deuterated version of firocoxib would exhibit a more favorable pharmacokinetic profile.

Experimental Protocols

To definitively determine the effects of deuterium labeling on firocoxib pharmacokinetics, a head-to-head comparative study is required. Below are detailed methodologies for key experiments.

Synthesis of Deuterated Firocoxib

The synthesis of deuterium-labeled firocoxib has been previously described, primarily for its use as an internal standard in bioanalytical assays.[8][9] A common approach involves the use of deuterated reagents at key steps in the synthetic pathway. For targeting the cyclopropylmethyl moiety, a deuterated cyclopropylmethyl halide would be utilized in the ether synthesis step.

In Vivo Pharmacokinetic Study in a Relevant Animal Model (e.g., Beagle Dogs)

Objective: To compare the pharmacokinetic profiles of deuterated firocoxib and non-deuterated firocoxib following oral administration.

Study Design: A randomized, two-period, two-sequence crossover study.

Animals: A cohort of healthy adult beagle dogs (n=8, 4 male, 4 female).

Dosing:

-

Treatment A: A single oral dose of non-deuterated firocoxib (e.g., 5 mg/kg).

-

Treatment B: A single oral dose of deuterated firocoxib (molar equivalent to Treatment A).

-

A washout period of at least 14 days will be implemented between treatment periods.

Blood Sampling:

-

Blood samples (e.g., 2 mL) will be collected from the jugular vein into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.

-

Plasma will be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of firocoxib and its deuterated analog will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

A stable isotope-labeled internal standard (e.g., ¹³C-labeled firocoxib) will be used for quantification.

Pharmacokinetic Analysis:

-

Non-compartmental analysis will be used to determine the following pharmacokinetic parameters for both compounds: Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½, clearance (CL/F), and volume of distribution (Vz/F).

-

Statistical comparisons between the two treatment groups will be performed using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Figure 2. Proposed experimental workflow for a comparative pharmacokinetic study of firocoxib and deuterated firocoxib.

Conclusion

While direct experimental data is currently lacking for deuterated firocoxib, the established principles of the kinetic isotope effect and supportive data from other deuterated COX-2 inhibitors strongly suggest that deuterium labeling would lead to a significant improvement in its pharmacokinetic profile. Specifically, a longer half-life and increased systemic exposure are anticipated, which could translate to a more convenient dosing regimen and potentially enhanced therapeutic efficacy. The experimental protocols outlined in this guide provide a clear roadmap for researchers to definitively evaluate the impact of deuterium labeling on firocoxib pharmacokinetics and to unlock the potential of this promising drug development strategy.

References

- 1. botupharma.com [botupharma.com]

- 2. madbarn.com [madbarn.com]

- 3. Pharmacokinetics and metabolism of orally administered firocoxib, a novel second generation coxib, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive study on degradation profile of firocoxib and structural elucidation of its key degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of stable isotope-labelled firocoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced plasma concentration by selective deuteration of rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of Firocoxib-d4

An In-depth Technical Guide to the Physical and Chemical Properties of Firocoxib-d4

Introduction

This compound is the deuterated analog of Firocoxib, a potent and selective non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1][2][3] As a stable isotope-labeled compound, this compound serves as a critical internal standard for quantitative analysis in mass spectrometry-based bioanalytical studies, such as pharmacokinetic and metabolic profiling.[1] Deuteration, the replacement of hydrogen with its heavy isotope deuterium, provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tool for researchers in drug development and clinical mass spectrometry.[1][4] This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Table 1: Chemical Identification of this compound

| Property | Value | Reference |

| Chemical Name | 5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one | [4][5][6] |

| Synonyms | 3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone, ML 1785713-d4, Previcox-d4, Equioxx-d4 | [2][3] |

| CAS Number | 1325700-11-5 | [1][2][5][7] |

| Unlabeled CAS | 189954-96-9 | [1][3][5] |

| Molecular Formula | C₁₇H₁₆D₄O₅S | [1][2][7] |

| Molecular Weight | 340.43 g/mol | [1][2][5][7] |

| Exact Mass | 340.128 Da | [4][5] |

| SMILES | [2H]C1([2H])C(COC2=C(c3ccc(cc3)S(=O)(=O)C)C(C)(C)OC2=O)C1([2H])[2H] | [5] |

Table 2: Physical and Handling Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid | [2][3] |

| Purity | >95% (HPLC) | [3][5] |

| Melting Point | 85-86°C | [3] |

| Solubility | Slightly soluble in Chloroform and Dichloromethane.[3] Insoluble in water.[8] | |

| Storage | Long-term storage at -20°C is recommended.[4][5] May be stored at room temperature for short periods.[3] | |

| Shipping Condition | Shipped at ambient temperature.[4] |

Mechanism of Action: Selective COX-2 Inhibition

Firocoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2][9] Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade that leads to the production of prostaglandins. COX-1 is constitutively expressed and plays a role in physiological functions like gastrointestinal protection and platelet aggregation.[10] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation.[11]

Firocoxib is significantly more selective for COX-2 over COX-1, with reported IC₅₀ values of 0.13 µM for COX-2 and 7.5 µM for COX-1, making it approximately 58-fold more selective.[1][4] This selectivity is believed to reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound, CAS [[1325700-11-5]] | BIOZOL [biozol.de]

- 4. This compound (this compound) | COX | 1325700-11-5 | Invivochem [invivochem.com]

- 5. This compound | CAS 1325700-11-5 | LGC Standards [lgcstandards.com]

- 6. Firocoxib D4 | CAS No- 1325700-11-5 | Simson Pharma Limited [simsonpharma.com]

- 7. scbt.com [scbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Firocoxib | C17H20O5S | CID 208910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Firocoxib-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and technical specifications of Firocoxib-d4, a deuterated internal standard essential for the accurate quantification of the selective COX-2 inhibitor, Firocoxib, in complex biological matrices. This document also outlines a typical experimental workflow for its use in bioanalytical assays and provides a visual representation of the relevant biological pathway.

Commercial Suppliers and Product Specifications

The selection of a suitable commercial supplier for this compound is a critical first step in any research endeavor. The following table summarizes the product specifications from several reputable suppliers to facilitate a comparative evaluation.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| InvivoChem | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | ≥98% | For research use only.[1] |

| Simson Pharma Limited | Firocoxib D4 | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | Accompanied by Certificate of Analysis. | - |

| Pharmaffiliates | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | High purity. | White solid appearance.[2] |

| BIOZOL | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | 95% (HPLC and Isotopic) | White to off-white solid.[3] |

| LGC Standards | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | >95% (HPLC) | Stable Isotope Labelled API.[4] |

| MedchemExpress | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | Not specified | Deuterium labeled Firocoxib.[5] |

| Santa Cruz Biotechnology | This compound | 1325700-11-5 | C₁₇H₁₆D₄O₅S | 340.43 | Not specified | Biochemical for proteomics research.[6] |

Experimental Protocol: Bioanalytical Method for Firocoxib using this compound

The following is a representative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol for the quantification of Firocoxib in a biological matrix, utilizing this compound as an internal standard. This method is adapted from established procedures for the analysis of Firocoxib in plasma and urine.[5][7]

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 200 µL of plasma or urine, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix the samples.

-

Load the mixture onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Phenomenex Luna Phenyl-Hexyl) is suitable for separation.[7]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[5][7]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

Firocoxib: Monitor the transition from the precursor ion (parent mass) to a specific product ion (daughter mass).

-

This compound: Monitor the transition from its deuterated precursor ion to a corresponding product ion. The mass shift due to deuterium labeling allows for its differentiation from the unlabeled analyte.

-

-

3. Data Analysis

-

Quantify Firocoxib by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve using known concentrations of Firocoxib spiked into a blank matrix.

-

Determine the concentration of Firocoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Processes

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for this compound involves several key decision points, as illustrated in the following workflow diagram.

COX-2 Signaling Pathway

Firocoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Understanding the COX-2 signaling pathway is crucial for researchers working with this compound. The diagram below provides a simplified representation of this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound (this compound) | COX | 1325700-11-5 | Invivochem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. colab.ws [colab.ws]

Firocoxib-d4: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Firocoxib-d4 in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing essential data and methodologies for the effective use of this compound in a laboratory setting.

This compound is the deuterated form of Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Understanding its solubility is critical for a wide range of experimental applications, from in vitro assays to formulation development. This guide presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the relevant biological pathway.

Core Data Presentation: this compound Solubility

The following table summarizes the known solubility of Firocoxib and its non-deuterated analogue in various organic solvents. It is generally accepted that deuteration has a minimal effect on the solubility of a compound in organic solvents. Therefore, the data for Firocoxib can be considered a reliable guide for this compound.

| Organic Solvent | Chemical Formula | Solubility (Firocoxib) | Solubility (this compound) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~67 mg/mL | Soluble | 25 |

| Ethanol | C₂H₅OH | ~3 mg/mL | May be soluble | 25 |

| Methanol | CH₃OH | Data not available | Soluble | Not specified |

| Acetonitrile | C₂H₃N | Data not available | Data not available | Not specified |

| Acetone | C₃H₆O | Data not available | Data not available | Not specified |

| Chloroform | CHCl₃ | Data not available | Slightly Soluble | Not specified |

| Dichloromethane | CH₂Cl₂ | Data not available | Slightly Soluble | Not specified |

| Dimethylformamide (DMF) | C₃H₇NO | ~2 mg/mL | May be soluble | Not specified |

| Ethyl Acetate | C₄H₈O₂ | Data not available | Data not available | Not specified |

| Toluene | C₇H₈ | Data not available | Data not available | Not specified |

Note: The solubility of celecoxib, a structurally similar COX-2 inhibitor, decreases in the order: ethyl acetate > acetonitrile > methanol > isopropanol > butanol > toluene.[1][2] This may provide some guidance for the relative solubility of this compound in these solvents.

Experimental Protocols: Determining Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5][6][7] This protocol provides a step-by-step guide for its implementation.

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

1. Materials and Equipment:

-

This compound (solid form)

-

Organic solvent of interest

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solution: Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume of the organic solvent. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption.

-

-

Quantification:

-

HPLC Analysis: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. Analyze both the standards and the filtered supernatant from the solubility experiment using a validated HPLC method. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. Prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the filtered supernatant and determine the concentration from the calibration curve.

-

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or µg/mL.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Firocoxib's Mechanism of Action: Inhibition of the COX-2 Pathway

Firocoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of pain and inflammation.[9][10][11][12] By selectively inhibiting COX-2, Firocoxib reduces the production of these pro-inflammatory prostaglandins.

Caption: this compound selectively inhibits the COX-2 enzyme, blocking PGE2 synthesis.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility via the shake-flask method.

References

- 1. pure.ul.ie [pure.ul.ie]

- 2. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Isotopic Purity of Firocoxib-d4 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Firocoxib-d4, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Firocoxib in complex biological matrices. Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation.[1][2] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Quantitative Analysis of Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative assays. It is typically determined by mass spectrometry, which allows for the measurement of the relative abundance of the desired deuterated species (d4) compared to the unlabeled (d0) and partially deuterated (d1, d2, d3) isotopologues. While an actual certificate of analysis for a specific batch of this compound was not publicly available, the following table represents a typical isotopic distribution for a high-quality standard, which commonly exceeds 95% isotopic purity.[1]

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Mass Shift | Representative Abundance (%) |

| d0 | +0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 2.0 |

| d4 | +4 | > 98.0 |

Note: The data presented in this table is a representative example based on typical quality specifications for deuterated standards and is for illustrative purposes.

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic purity of this compound is performed using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). This technique provides the necessary mass accuracy and resolution to separate and quantify the different isotopologues.

2.1. Sample Preparation

-

Standard Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. A series of working solutions are then prepared by diluting the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

2.2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.0 µm) is typically used for the chromatographic separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to ensure the separation of this compound from any potential impurities. A typical gradient might start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

2.3. High-Resolution Mass Spectrometry (HRMS) Conditions

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is used to acquire high-resolution mass spectra.

-

Scan Mode: Full scan mode is used to detect all isotopologues.

-

Mass Range: m/z 300-400.

-

Resolution: A resolving power of at least 70,000 is recommended to resolve the isotopic peaks.

-

Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for each isotopologue (d0 to d4) and integrating the peak areas. The percentage of each isotopologue is calculated relative to the sum of all isotopologue peak areas.

Firocoxib's Mechanism of Action: COX-2 Inhibition

Firocoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is primarily induced at sites of inflammation. By selectively inhibiting COX-2, Firocoxib reduces the production of pro-inflammatory prostaglandins while having a lesser effect on the protective functions of COX-1.

Firocoxib selectively inhibits the COX-2 pathway.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the logical workflow for the determination of the isotopic purity of a this compound standard.

Workflow for this compound isotopic purity analysis.

References

Firocoxib-d4 Metabolism and Biotransformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine. Firocoxib-d4 is a deuterated analog of firocoxib, often utilized as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass. This guide provides an in-depth overview of the metabolic and biotransformation pathways of firocoxib, which are presumed to be directly applicable to this compound. The inclusion of deuterium is not expected to alter the primary metabolic routes, although minor differences in the rate of metabolism (kinetic isotope effect) are possible but not documented in the provided literature.

Core Biotransformation Pathways

The primary route of firocoxib metabolism is hepatic biotransformation. The two major pathways identified are dealkylation and glucuronidation, leading to the formation of inactive metabolites.[1][2][3] Hepatic oxidation, likely mediated by the cytochrome P450 2C subgroup of enzymes, is a key initial step.[4]

The principal metabolites are:

-

Descyclopropylmethylfirocoxib : Formed via O-dealkylation of the cyclopropylmethyl group.[3][5]

-

Glucuronide conjugate of descyclopropylmethylfirocoxib : The dealkylated metabolite undergoes phase II conjugation with glucuronic acid.[2][3][5]

These metabolites have been shown to have little to no pharmacological activity.[4][5] The primary route of excretion for the parent drug and its metabolites is through the urine (approximately 68%), with a smaller portion excreted in the feces (approximately 15%).[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of firocoxib in various species following oral and intravenous administration. This data provides context for the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Table 1: Pharmacokinetic Parameters of Firocoxib in Horses

| Parameter | Oral Administration (0.1 mg/kg) | Intravenous Administration (0.1 mg/kg) | Reference |

| Cmax | 75 ng/mL | 210 ng/mL | [2] |

| Tmax | 3.9 hours | N/A | [2] |

| Elimination Half-life | 30 hours | 34 hours | [2] |

| AUC(0-tlast) | 1.8 µg·h/mL | 2.3 µg·h/mL | [2] |

| Bioavailability | 79% | N/A | [2] |

| Volume of Distribution | N/A | 1.7 L/kg | [2] |

| Clearance Rate | N/A | 37 mL/h/kg | [2] |

Table 2: Pharmacokinetic Parameters of Firocoxib in Camels (Intravenous Administration, 0.1 mg/kg)

| Parameter | Value (mean ± SD) | Reference |

| Elimination Half-life (t½β) | 5.75 ± 2.26 hours | [6] |

| Total Body Clearance (ClT) | 354.1 ± 82.6 mL/kg/h | [6] |

| Volume of Distribution (VSS) | 2344.4 ± 238.7 mL/kg | [6] |

Experimental Protocols

The identification and quantification of firocoxib and its metabolites are predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A common workflow for the analysis of firocoxib and its metabolites from biological matrices (plasma, urine) involves the following steps:

-

Sample Collection : Biological samples (e.g., plasma, urine) are collected at various time points after drug administration.

-

Hydrolysis (for conjugated metabolites) : For the detection of the glucuronide conjugate of descyclopropylmethylfirocoxib, urine samples undergo enzymatic hydrolysis to cleave the conjugate.[7]

-

Extraction :

-

Liquid-Liquid Extraction (LLE) : Samples are extracted using an organic solvent. For instance, firocoxib can be extracted at pH 14, while its metabolite, descyclopropylmethylfirocoxib, can be extracted at pH 7.[7] Another method utilizes ethyl acetate:hexane (40:60) for extraction from plasma.

-

Solid-Phase Extraction (SPE) : An automated approach using 96-well SPE plates can be employed for high-throughput sample preparation from plasma and urine.[8]

-

-

Reconstitution : The extracted and dried samples are reconstituted in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation :

-

A reversed-phase high-performance liquid chromatography (HPLC) system is used to separate the parent drug from its metabolites and endogenous matrix components.

-

A common column choice is a C18 or a Phenyl-Hexyl column.[8]

-

The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid or 2 mM ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode.[6][8]

-

-

Mass Spectrometric Detection :

-

A tandem mass spectrometer is used for sensitive and specific detection.

-

Ionization can be achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), in either positive or negative ion mode.[7]

-

Quantification is performed using multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard (often this compound).

-

Conclusion

The metabolism of this compound is characterized by hepatic dealkylation and subsequent glucuronidation, leading to the formation of inactive metabolites that are primarily excreted in the urine. While specific quantitative data on the biotransformation of the deuterated form is not extensively published, the metabolic pathways are expected to mirror those of the non-deuterated firocoxib. The analytical methods, primarily LC-MS/MS, are well-established for the sensitive and specific quantification of firocoxib and its metabolites in biological matrices, with this compound serving as a reliable internal standard. This guide provides a foundational understanding for researchers and professionals involved in the development and analysis of firocoxib and its deuterated analogs.

References

- 1. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of orally administered firocoxib, a novel second generation coxib, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. madbarn.com [madbarn.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. botupharma.com [botupharma.com]

- 6. Pharmacokinetics and metabolism study of firocoxib in camels after intravenous administration by using high-resolution bench-top orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fis.dshs-koeln.de [fis.dshs-koeln.de]

- 8. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Firocoxib-d4 in Pharmacokinetic Studies of Firocoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation associated with osteoarthritis.[1] Accurate determination of firocoxib concentrations in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Firocoxib-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting, deuterated internal standard mimics the analytical behavior of the analyte, correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of firocoxib.

Pharmacokinetic Parameters of Firocoxib

The following tables summarize key pharmacokinetic parameters of firocoxib in various animal species, as determined by validated analytical methods. The use of a deuterated internal standard like this compound is critical for achieving the accuracy and precision required for such studies.

Table 1: Pharmacokinetic Parameters of Firocoxib Following Oral Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Horse | 0.1 | 75 | 3.9 | 1.8 | 30 | 79 | [2][3] |

| Neonatal Foal | 0.1 | 89.5 ± 53.36 | 0.54 ± 0.65 | - | 10.46 ± 4.97 | - | [4] |

| Preweaned Calf | 0.5 | 127.9 | 4.0 | - | 18.8 | 98.4 | [5] |

Table 2: Pharmacokinetic Parameters of Firocoxib Following Intravenous Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (µg·h/mL) | Half-life (h) | Volume of Distribution (L/kg) | Clearance (mL/h/kg) | Reference |

| Horse | 0.1 | 210 | 2.3 | 34 | 1.7 | 37 | [2][3] |

| Camel | 0.1 | - | - | 5.75 ± 2.26 | 2.34 ± 0.24 | 354.1 ± 82.6 | [6] |

| Preweaned Calf | 0.5 | - | - | 37.2 | 3.10 | 121.7 | [5] |

Experimental Protocols

Protocol 1: Quantification of Firocoxib in Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a validated method for the determination of firocoxib in plasma samples, adaptable for various species.

1. Materials and Reagents:

-

Firocoxib analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (ultrapure, 18 MΩ·cm)

-

Control plasma from the target species

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl-Hexyl)[7][8]

2. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of firocoxib and this compound in methanol.

-

Working Standard Solutions: Serially dilute the firocoxib stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 1 to 3000 ng/mL).[7]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the firocoxib working standards into control plasma to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Solid Phase Extraction):

-

To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column, such as a Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax ZDB C18 (50 mm × 2.1 mm, 3.5 µm).[6][7]

-

Mobile Phase: A gradient or isocratic elution can be used. For example, an isocratic mobile phase of 45% acetonitrile and 55% of a 2 mM ammonium formate buffer.[7]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

MS/MS Transitions (MRM):

-

Firocoxib: m/z 337.1 → 251.1 (Quantifier), m/z 337.1 → 189.1 (Qualifier)

-

This compound: m/z 341.1 → 255.1 (Quantifier) (Note: The exact m/z values may need to be optimized based on the instrument and specific deuteration pattern of this compound.)

-

5. Data Analysis:

-

Calculate the peak area ratio of firocoxib to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of firocoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the bioanalysis of firocoxib using this compound.

Firocoxib Metabolism

Firocoxib undergoes metabolism primarily through dealkylation and glucuronidation to form inactive metabolites.[2][3]

Caption: Primary metabolic pathways of firocoxib.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and metabolism study of firocoxib in camels after intravenous administration by using high-resolution bench-top orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpca.org [ijpca.org]

- 6. researchgate.net [researchgate.net]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Firocoxib in Plasma using High-Performance Liquid Chromatography with Firocoxib-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of firocoxib in plasma samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, Firocoxib-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, drug monitoring, and other research applications in drug development. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine to manage pain and inflammation associated with osteoarthritis.[1][2][3] Accurate quantification of firocoxib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The method described herein utilizes this compound as an internal standard to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable and reproducible results.

Experimental

Materials and Reagents

-

Firocoxib

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or Ammonium Formate/Trifluoroacetic Acid)

-

Plasma (e.g., equine, canine)

-

Solid Phase Extraction (SPE) Cartridges (e.g., hydrophobic-lipophilic copolymer) or liquid-liquid extraction solvents (e.g., ethyl acetate, hexane).

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical Column (e.g., Sunfire C18, HALO C18, or PHENOMENEX LUNA Phenyl-Hexyl)[4][5][6]

Sample Preparation

A solid-phase extraction (SPE) method is recommended for sample clean-up and concentration.

-

Spiking: To 200 µL of plasma sample, add the this compound internal standard.

-

Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interferences.

-

Elution: Elute firocoxib and this compound from the cartridge with an appropriate solvent (e.g., acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Alternatively, a liquid-liquid extraction can be performed using a solvent mixture such as ethyl acetate:hexane (40:60).[4]

Chromatographic Conditions

The following are typical HPLC conditions that can be optimized for a specific system.

| Parameter | Value |

| Column | PHENOMENEX LUNA Phenyl-Hexyl |

| Mobile Phase A | 2 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic at 45% B |

| Flow Rate | 0.2 - 1.1 mL/min[4][5] |

| Column Temperature | 50°C[5][7] |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Firocoxib: To be determined based on parent and product ions |

| This compound: To be determined based on parent and product ions | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100-200 ms |

Results and Discussion

Method validation should be performed according to established guidelines to assess linearity, accuracy, precision, recovery, and stability.

Linearity and Sensitivity

The method demonstrates excellent linearity over a concentration range of 1 to 3000 ng/mL in plasma.[6] The lower limit of quantification (LLOQ) is typically established at 1 ng/mL for plasma and 5 ng/mL for urine, a significant improvement in sensitivity over HPLC-UV methods.[6]

Accuracy and Precision

The accuracy of the method is generally within 88-107%, with precision (Coefficient of Variation, CV) less than 12.2%.[6] These results indicate high reliability and reproducibility of the analytical method.

Recovery

Extraction efficiencies for firocoxib from plasma are consistently high, often exceeding 93%.[6]

Table 1: Summary of Quantitative Performance Data

| Parameter | Result | Reference |

| Linearity Range (Plasma) | 1 - 3000 ng/mL | [6] |

| LLOQ (Plasma) | 1 ng/mL | [6] |

| Accuracy | 88 - 107% | [6] |

| Precision (CV) | < 12.2% | [6] |

| Extraction Recovery | > 93% | [6] |

Protocols

Standard Curve and Quality Control Sample Preparation

-

Prepare a stock solution of firocoxib and this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of working standard solutions of firocoxib by serial dilution of the stock solution.

-

Spike blank plasma with the working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

-

Process the calibration standards and QC samples alongside the unknown samples as described in the Sample Preparation section.

Data Analysis

-

Integrate the peak areas for both firocoxib and this compound.

-

Calculate the peak area ratio of firocoxib to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of firocoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for Firocoxib analysis.

Caption: Firocoxib's mechanism of action.

Conclusion

The HPLC-MS/MS method using this compound as an internal standard provides a highly sensitive, accurate, and precise tool for the quantification of firocoxib in plasma. This methodology is well-suited for demanding research and development applications, including pharmacokinetic profiling and drug metabolism studies. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers in the field.

References

- 1. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of firocoxib for the treatment of equine osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Firocoxib and Its Related Substances in Bulk Drug Substance Batches of Firocoxib by a High-Speed Reversed-Phase HPLC Method With a Short Fused-Core Biphenyl Column - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Firocoxib-d4 in Veterinary Drug Residue Testing

Introduction

Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which is widely used in veterinary medicine to manage pain and inflammation, particularly in horses and dogs.[1][2][3][4] As with any veterinary drug, monitoring its residue levels in animal-derived food products is crucial for ensuring consumer safety.[5][6][7] Firocoxib-d4, a stable isotope-labeled internal standard, plays a pivotal role in the accurate quantification of firocoxib residues in various biological matrices.[8][9][10] Its use helps to compensate for matrix effects and variations during sample preparation and analysis, leading to more reliable and precise results.[10][11] This application note provides detailed protocols for the analysis of firocoxib residues in bovine milk, equine plasma, and urine using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for the determination of firocoxib residues using a stable isotope-labeled internal standard.

Table 1: Method Performance for Firocoxib Analysis in Bovine Milk

| Parameter | Value | Reference |

| Limit of Detection (LOD) | - | - |

| Limit of Quantification (LOQ) | - | - |

| Decision Limit (CCα) | 1.18 ng/mL | [12][13] |

| Detection Capability (CCβ) | 2.02 ng/mL | [12][13] |

| Accuracy (Recovery) | 82 - 108% | [12] |

| Precision (RSD) | < 16% | [12] |

Table 2: Method Performance for Firocoxib Analysis in Equine Plasma and Urine

| Matrix | Parameter | Value | Reference |

| Plasma | Limit of Quantification (LLOQ) | 1 ng/mL | [12][14] |

| Accuracy | 88 - 107% | [12][14] | |

| Precision (CV) | < 12.2% | [12][14] | |

| Extraction Efficiency | > 93% | [12][14] | |

| Ionization Efficiency | > 72% | [12][14] | |

| Urine | Limit of Quantification (LLOQ) | 5 ng/mL | [12][14] |

| Accuracy | 88 - 107% | [12][14] | |

| Precision (CV) | < 12.2% | [12][14] | |

| Extraction Efficiency | > 93% | [12][14] | |

| Ionization Efficiency | > 72% | [12][14] |

Experimental Protocols

The following are detailed protocols for the analysis of firocoxib in bovine milk, equine plasma, and urine.

Protocol 1: Analysis of Firocoxib in Bovine Milk

This protocol is based on the method described by Dowling et al. (2009).[13]

1. Materials and Reagents

-

Firocoxib and this compound analytical standards

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Evolute ABN solid-phase extraction (SPE) cartridges

2. Sample Preparation

-

Spike 5 mL of bovine milk with an appropriate concentration of this compound internal standard.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup

-

Condition the Evolute ABN SPE cartridge with 3 mL of acetonitrile followed by 3 mL of water.

-

Load the supernatant from the sample preparation step onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Elute the analyte with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC Column: C8 or C18 reversed-phase column (e.g., Sunfire C18)[12][15]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Injection Volume: 10 µL[15]

-

MS Detection: Electrospray ionization (ESI) in positive or negative mode.[15]

-

Transitions: Monitor specific precursor-to-product ion transitions for firocoxib and this compound.

Protocol 2: Analysis of Firocoxib in Equine Plasma and Urine

This protocol is based on the method described by Letendre et al. (2007).[14]

1. Materials and Reagents

-

Firocoxib and this compound analytical standards

-

Acetonitrile (HPLC grade)

-

2 mM Ammonium formate buffer

-

96-well solid-phase extraction (SPE) plates

2. Sample Preparation

-

Pipette 200 µL of plasma or urine into a 96-well plate.

-

Add an appropriate amount of this compound internal standard.

-

This process can be automated using a laboratory workstation.[14]

3. Solid-Phase Extraction (SPE) Cleanup

-

Condition the 96-well SPE plate.

-

Load the samples onto the plate.

-

Wash the wells to remove interferences.

-

Elute firocoxib and this compound.

-

Evaporate the eluate and reconstitute in the mobile phase.

4. LC-MS/MS Conditions

-

LC Column: PHENOMENEX LUNA Phenyl-Hexyl column.[14]

-

Mobile Phase: Isocratic mixture of 45% acetonitrile and 55% of a 2 mM ammonium formate buffer.[14]

-

MS Detection: Tandem mass spectrometry.

-

Transitions: Monitor specific precursor-to-product ion transitions for firocoxib and this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for veterinary drug residue testing and the logical relationship of using an internal standard.

Caption: General workflow for Firocoxib residue analysis.

Caption: Role of this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods [mdpi.com]

- 7. Methods of detecting the veterinary drugs residues and the ways of reducing their content in food products. Review | Vostrikova | Theory and practice of meat processing [meatjournal.ru]

- 8. Multi-class/residue method for determination of veterinary drug residues, mycotoxins and pesticide in urine using LC-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. researchgate.net [researchgate.net]

- 13. Confirmatory analysis of firocoxib in bovine milk by rapid resolution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Standard Operating Procedure for the Quantification of Firocoxib Using a Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction